molecular formula C8H7ClO4S B1333387 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride CAS No. 63758-12-3

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride

Cat. No.: B1333387
CAS No.: 63758-12-3
M. Wt: 234.66 g/mol
InChI Key: JWHSRWUHRLYAPM-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is an organic compound with the molecular formula C8H7ClO4S. It is a sulfonyl chloride derivative of 2,3-dihydro-1,4-benzodioxine, characterized by the presence of a sulfonyl chloride group attached to the benzodioxine ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride typically involves the sulfonation of 2,3-dihydro-1,4-benzodioxine followed by chlorination. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate ester derivatives.

    Biology: Employed in the modification of biomolecules through sulfonylation reactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Applied in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent .

Comparison with Similar Compounds

  • 1,4-Benzodioxan-6-sulfonyl chloride
  • 1,3-Benzodioxole-5-sulfonyl chloride
  • Indan-5-sulfonyl chloride
  • 6-Methoxynaphthalene-2-sulfonyl chloride

Comparison: 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride is unique due to its specific structural features, including the benzodioxine ring and the position of the sulfonyl chloride group. This structural uniqueness imparts distinct reactivity and properties compared to other sulfonyl chlorides, making it valuable in specific synthetic applications .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHSRWUHRLYAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379863
Record name 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63758-12-3
Record name 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Chlorosulfonic acid (6 mL, 90 mmol) was added dropwise to an ice cooled solution of 1,4-benzodioxane (12 gm, 88 mmol) in chloroform (40 mL). After allowing the reaction mixture to warm to 20° C. (about 15 min.), this solution was poured on to ice (400 gm) and the product extracted into chloroform. This extract was dried (MgSO4) and the solvent evaporated to give the 6-chlorosulfonyl-1,4-benzodioxane as a white crystalline solid. This sulfonyl chloride was dissolved in methylene chloride (100 mL) and added to an ice cooled solution of 4-amino-1-butanol (10 gm, 112 mmol) and excess triethylamine (25 mL) in methylene chloride (250 mL). After stirring for 24 hours and gradually warming to ambient temp., the reaction mixture was washed with 6N HCl (100 mL), dried (MgSO4) and filtered. To this resulting solution was added 3,4-dihydro-2H-pyran (20 mL, 219 mmol) and p-toluenesulfonic acid (100 mg) and additional methylene chloride to bring the volume to 300 mL. After stirring at ambient temp. for 15-20 hours, the solution was washed with saturated aq. Na2CO3 (100 mL), dried (MgSO4) and the solvent evaporated. The oily residue was chromatographed on a column of silica gel and eluted with 30% ethyl acetate/hexane to give the purified product as a colorless oil.
Quantity
6 mL
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reactant
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ice
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12 g
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reactant
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40 mL
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Name
ice
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400 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of 12 g of 1,4-benzodioxane in 40 mL of chloroform cooled to -10° C. under calcium sulfate drying tube was added dropwise over 15 min, 6 mL of chlorosulfonic acid. The mixture was allowed to warm to 20C over 15 min, poured onto 400 mL of ice and extracted into 1 L of chloroform. Drying over MgSO4 and concentration under reduced pressure gave 21.5 g of 1,4-benzodioxane-6-sulfonylchloride as a white crystalline solid.
Quantity
12 g
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reactant
Reaction Step One
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40 mL
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solvent
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6 mL
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reactant
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20C
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400 mL
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